molecular formula C19H20ClN3O4S B11188585 3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione

3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11188585
M. Wt: 421.9 g/mol
InChI Key: FJSABLBBCFMOKW-UHFFFAOYSA-N
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Description

3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrimidine ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions The pyrrolidine ring is then synthesized separately and coupled with the pyrimidine derivative through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the pyrimidine ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenyl ring, potentially altering its biological activity.

    Substitution: Halogenation or other substitution reactions can be performed on the phenyl ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of reduced derivatives with altered ring structures.

    Substitution: Introduction of halogen or other functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione likely involves its interaction with specific molecular targets. The pyrimidine ring may interact with nucleic acids, while the pyrrolidine ring could bind to proteins. The sulfanyl linkage and the phenyl ring may enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione: Lacks the chloro and methyl groups on the phenyl ring.

    3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione: Lacks the chloro group on the phenyl ring.

    3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(5-chlorophenyl)pyrrolidine-2,5-dione: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both the chloro and methyl groups on the phenyl ring in 3-[(5-Butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione may enhance its biological activity and specificity. These modifications can influence the compound’s pharmacokinetics and pharmacodynamics, making it a unique candidate for further research and development.

Properties

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

3-[(5-butyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H20ClN3O4S/c1-3-4-5-12-16(25)21-19(22-17(12)26)28-14-9-15(24)23(18(14)27)13-8-11(20)7-6-10(13)2/h6-8,14H,3-5,9H2,1-2H3,(H2,21,22,25,26)

InChI Key

FJSABLBBCFMOKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=C(C=CC(=C3)Cl)C)O

Origin of Product

United States

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